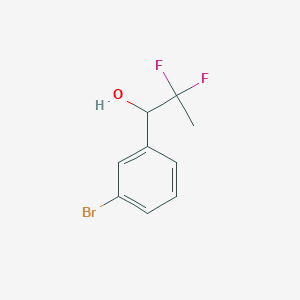

1-(3-Bromophenyl)-2,2-difluoropropan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, molecular weight, and structural formula .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process can be analyzed by studying the reaction mechanisms, the reagents used, the conditions under which the reactions occur, and the yield of the product.Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques provide information about the connectivity of atoms in the molecule, the types of bonds present, and the spatial arrangement of atoms .Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various experimental techniques. The type of reactions that a compound undergoes can provide information about its chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Applications De Recherche Scientifique

Kinetic Resolution and Epoxypropane Synthesis

1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, similar in structure to the compound of interest, has been synthesized with high enantiomeric purity using lipase-mediated kinetic resolution. This compound demonstrates potential in generating 1,1,1-trifluoro-2,3-epoxypropane, suggesting a pathway for the synthesis of complex epoxypropanes from similar compounds like 1-(3-Bromophenyl)-2,2-difluoropropan-1-ol (Shimizu, Sugiyama, & Fujisawa, 1996).

Radical Cation Studies in Solvents

Research into 1,1,1,3,3,3-hexafluoropropan-2-ol, which shares a similar difluoropropanol core, highlights its use as an ideal solvent for radical cations due to its unique properties. This suggests the potential application of similar compounds in spectroscopy and mechanistic studies of radical cations in electrophilic aromatic substitution and photochemistry (Eberson, Hartshorn, Persson, & Radner, 1997).

Regioselective Arylation Reactions

Compounds like Biphenyl-2-ols and Naphthols, which have structural similarities to this compound, undergo regioselective arylation, hinting at the potential for the subject compound to participate in similar chemical reactions for the synthesis of complex organic molecules (Satoh et al., 1998).

Optical Property Modification in Polymers

The postfunctionalization of polythiophenes with various substituents, including bromo and chloro groups similar to those in this compound, can significantly impact their optical and photophysical properties. This suggests possible applications in tuning the optical properties of polymers using structurally similar compounds (Li, Vamvounis, & Holdcroft, 2002).

Mécanisme D'action

Target of Action

Bromophenyl compounds have been associated with the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

In the context of the suzuki–miyaura coupling, bromophenyl compounds are known to participate in transmetalation, a process where an organic group is transferred from boron to palladium .

Biochemical Pathways

Bromophenyl compounds are known to be involved in the suzuki–miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds .

Pharmacokinetics

A related compound, 1-(3’-bromophenyl)-heliamine, was found to be quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL reached 100 ± 045 h after oral administration .

Result of Action

Bromophenyl compounds are known to participate in the suzuki–miyaura coupling, a key process in the synthesis of various organic compounds .

Action Environment

It is known that the suzuki–miyaura coupling, in which bromophenyl compounds participate, can be influenced by various factors such as temperature, solvent, and the presence of a base .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that the compound can undergo phase-I metabolic reactions such as demethylation, dehydrogenation, and epoxidation, and phase II reactions to form glucuronide and sulfate metabolites .

Metabolic Pathways

It is known that the compound can undergo phase-I metabolic reactions such as demethylation, dehydrogenation, and epoxidation, and phase II reactions to form glucuronide and sulfate metabolites .

Propriétés

IUPAC Name |

1-(3-bromophenyl)-2,2-difluoropropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-9(11,12)8(13)6-3-2-4-7(10)5-6/h2-5,8,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQNUALKQFFQJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Br)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-N-methyl-N-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2862223.png)

![N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B2862234.png)

![(E)-4-(Dimethylamino)-N-[[1-(triazol-1-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2862236.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2862238.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2862241.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2862242.png)